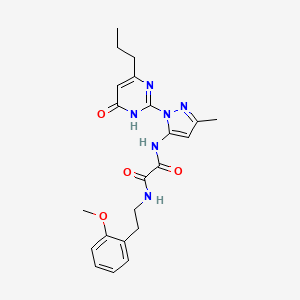

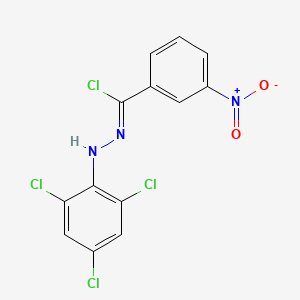

![molecular formula C23H25F2N3O4 B2529045 1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate CAS No. 1351652-68-0](/img/structure/B2529045.png)

1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex imidazole derivatives often involves multiple steps, including cyclization, alkylation, and functional group transformations. In the case of trisubstituted imidazoles, a palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes is employed to prepare 1-benzyl-4-methylimidazoles with various substituents at the 2-position. This method provides a pathway to synthesize optically active amino acid mimetics featuring a C-terminal imidazole . Another synthesis approach for 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole starts from o-phenylenediamine and ethyl acetoacetate, followed by cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-(4-methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was confirmed through elemental analysis, IR, and 1H NMR spectra. Additionally, single-crystal X-ray diffraction provided detailed insights into the crystallographic parameters, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation and a significant dihedral angle between the pyridine and benzene rings .

Chemical Reactions Analysis

The chemical behavior of imidazole derivatives can be complex due to the presence of multiple reactive sites. The synthesis processes described involve reactions such as cyclization, which is a key step in forming the imidazole ring, and N-alkylation, which introduces alkyl groups to the nitrogen atom of the imidazole. These reactions are sensitive to reaction conditions, and optimization is often required to achieve satisfactory yields .

Physical and Chemical Properties Analysis

The physical properties of imidazole derivatives, such as crystal system, space group, cell dimensions, and density, can be determined through X-ray diffraction. For example, the novel compound synthesized in paper crystallizes in the monoclinic system with specific cell parameters and a density of 1.270 g/cm³. The chemical properties, such as reactivity and bioactivity, are also of interest. The compound mentioned in paper exhibited broad inhibitory activities against fungi, indicating potential applications in bioactive material development.

Applications De Recherche Scientifique

Electrochemical and Thermodynamic Applications

Benzimidazole derivatives have been studied for their inhibitive action on corrosion of N80 steel in hydrochloric acid solutions. These compounds, including those structurally similar to 1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate, show promising results in protecting against corrosion, making them valuable in material preservation and industrial applications. The efficiency of these inhibitors is concentration-dependent and decreases with increased temperature, indicating potential for tailored applications in specific environments (Yadav et al., 2016).

Pharmacological Investigations

In the realm of pharmacology, novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These analogs, designed based on the structure of the drug donepezil, show potential as treatments for mild to severe Alzheimer's disease. The study's findings suggest that certain derivatives exhibit excellent anti-Alzheimer's profiles, highlighting the therapeutic potential of benzimidazole derivatives in neurodegenerative disease management (Gupta et al., 2020).

Catalysis and Organic Synthesis

In organic synthesis, benzimidazole derivatives are utilized in the synthesis of trisubstituted imidazoles, demonstrating the versatility of these compounds in facilitating complex chemical reactions. This application is crucial for the development of new materials and pharmaceuticals, showcasing the compound's role in advancing synthetic chemistry techniques (Zaman et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds have been found to target the nlrp3 inflammasome and hypoxia-inducible factor 1 (HIF-1) pathways . These targets play crucial roles in immune response and cellular adaptation to hypoxic conditions, respectively .

Mode of Action

Similar compounds have been found to inhibit the nlrp3 inflammasome and activate HIF-1 pathways . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect the nlrp3 inflammasome pathway and HIF-1 pathways . These pathways are involved in immune response and cellular adaptation to hypoxic conditions, respectively .

Result of Action

Similar compounds have been found to inhibit the growth of plasmodium falciparum and induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that the compound may have antimalarial activity and may induce cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

1-[[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylbenzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3.C2H2O4/c1-15-24-20-4-2-3-5-21(20)26(15)14-16-8-10-25(11-9-16)13-17-6-7-18(22)19(23)12-17;3-1(4)2(5)6/h2-7,12,16H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKROYUBJMMUCEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=CC(=C(C=C4)F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

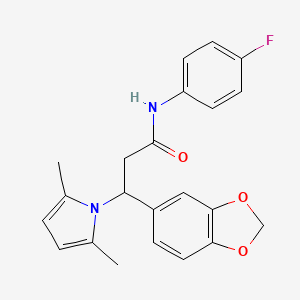

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)

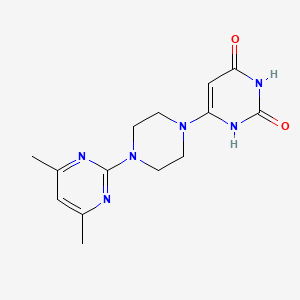

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![5-N-[1-(4-Phenylphenyl)ethyl]pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

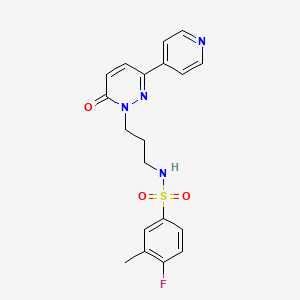

![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)